1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate
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Overview
Description
1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate is an organic compound with the molecular formula C14H16FNO4 It is known for its unique structure, which includes a fluorophenyl group and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate typically involves the condensation of diethyl malonate with 2-fluoroaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:
Diethyl malonate+2-fluoroaniline→1,3-Diethyl 2-[(2-fluorophenyl)amino]methylidenepropanedioate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use this compound to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to certain biological targets, while the propanedioate moiety facilitates its incorporation into larger molecular frameworks. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diethyl 2-{[(2-chlorophenyl)amino]methylidene}propanedioate
- 1,3-Diethyl 2-{[(2-bromophenyl)amino]methylidene}propanedioate
- 1,3-Diethyl 2-{[(2-methylphenyl)amino]methylidene}propanedioate
Uniqueness
1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom’s electronegativity and small size allow for unique interactions with biological targets, making this compound particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
diethyl 2-[(2-fluoroanilino)methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFAOJKKCLDGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63010-68-4 |
Source
|
Record name | DIETHYL 2-(2-FLUOROANILINOMETHYLENE)MALONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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